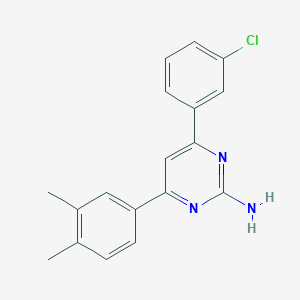

4-(3-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c1-11-6-7-14(8-12(11)2)17-10-16(21-18(20)22-17)13-4-3-5-15(19)9-13/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRYOZQALUOPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine Analogs

In a related study, 3-acetylpyridine was reacted with -dimethylformamide dimethylacetal (DMF-DMA) under solvent-free conditions at reflux to form an enamine intermediate. Subsequent treatment with guanidine hydrochloride in absolute ethanol, catalyzed by sodium ethoxide, yielded 4-(pyridin-3-yl)pyrimidin-2-amine in 73% yield. Adapting this protocol, the target compound could be synthesized by substituting 3-acetylpyridine with a β-diketone bearing 3-chlorophenyl and 3,4-dimethylphenyl groups.

Reaction Conditions:

-

Step 1 : Enamine formation via reflux of β-diketone with DMF-DMA (4 hours, 82% yield).

-

Step 2 : Cyclization with guanidine hydrochloride in ethanol/NaOEt (73% yield).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings are instrumental for introducing aryl substituents to preformed pyrimidine cores. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for installing the 3-chlorophenyl and 3,4-dimethylphenyl groups.

Suzuki-Miyaura Coupling for Aryl Group Introduction

A palladium-catalyzed coupling between a halogenated pyrimidine intermediate and aryl boronic acids can achieve the desired substitution. For example, dichloropyrimidine derivatives have been coupled with 3-chlorophenylboronic acid and 3,4-dimethylphenylboronic acid using and in toluene/water.

Optimization Insights:

-

Catalyst : Dichlorobis(triphenylphosphine)Pd(II) improved yields by ~5% compared to other catalysts.

-

Ligand : Xantphos enhanced reaction rates and yields (31–56%).

Nucleophilic Aromatic Substitution (NAS)

NAS is effective for introducing amine functionalities at the 2-position of the pyrimidine ring. This method typically involves reacting a chloropyrimidine precursor with ammonia or its equivalents.

Chloropyrimidine Amination

In a study on analogous compounds, 4,6-dichloropyrimidine was treated with aqueous ammonia under high-pressure conditions to yield pyrimidin-2-amine derivatives. For the target compound, 4-chloro-6-(3,4-dimethylphenyl)pyrimidine could react with 3-chloroaniline in the presence of and DMF at 130°C.

Key Parameters:

One-Pot Multi-Component Reactions

Multi-component reactions (MCRs) offer streamlined synthesis by combining multiple steps into a single vessel. The Biginelli reaction, though traditionally used for dihydropyrimidinones, has been adapted for pyrimidin-2-amine derivatives.

Modified Biginelli Protocol

A mixture of 3-chlorobenzaldehyde, 3,4-dimethylacetophenone, and guanidine hydrochloride in ethanol, catalyzed by HCl, could yield the target compound via cyclocondensation. This method avoids isolation of intermediates, improving overall efficiency.

Comparative Analysis of Synthetic Routes

Structural and Mechanistic Considerations

The planar pyrimidine core () facilitates π-stacking interactions, critical for crystallization. NMR data for analogous compounds reveal distinct aromatic proton signals:

Mechanistically, cyclocondensation proceeds via enamine formation, followed by guanidine attack at the electrophilic carbonyl carbon. Palladium-catalyzed couplings involve oxidative addition, transmetallation, and reductive elimination steps .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Amines or alcohols derived from the pyrimidine ring.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

4-(3-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(3-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, emphasizing substituent variations, molecular properties, and biological activities:

*Estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

- Halogenation: Chlorine atoms (electron-withdrawing) enhance molecular polarity and binding via halogen bonds.

- In contrast, smaller substituents like furan-2-yl (MW 271.70) improve solubility and hydrogen-bonding capacity .

- Positional Isomerism : Meta-chlorophenyl (target compound) vs. para-chlorophenyl (DP-2) alters electronic distribution, impacting receptor interactions. DP-2 demonstrated 88.2% inflammation inhibition, suggesting para-substitution may optimize activity .

Hydrogen Bonding and Solubility

Quantum chemical studies on pyrimidine derivatives reveal that electron-rich substituents (e.g., furan, methoxy) increase hydrogen-bond acceptor/donor sites, improving solubility and bioavailability. For instance, 4-(3-ClPh)-6-(furan-2-yl)pyrimidin-2-amine has a predicted pKa of 2.95, favoring ionization in physiological environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling can be employed to attach aryl groups to the pyrimidine core. Challenges include optimizing reaction conditions (e.g., catalyst loading, solvent system) to minimize by-products. A related compound, 4-(4-bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine, was synthesized via Pd-catalyzed coupling under inert atmospheres . Similarly, the use of morpholine-containing intermediates (e.g., 4-(4-morpholinophenyl)pyrimidin-2-amine) highlights the importance of protecting groups for amine functionalities .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Peaks at ~3398 cm⁻¹ (N-H stretch) and ~1655 cm⁻¹ (C=N/C=C stretch) confirm amine and pyrimidine ring vibrations .

- NMR : NMR signals at δ 3.36–3.90 ppm (morpholine protons) and δ 7.16–7.74 ppm (aromatic protons) help identify substituents. NMR peaks at ~164 ppm correspond to pyrimidine carbons .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular ions (e.g., [M+H]) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound class?

- Methodological Answer : Pyrimidin-2-amines exhibit antimicrobial and anticancer properties. For example:

- Antimicrobial Activity : Analogues like 4-(N-ethylindol-3-yl)-6-(p-chlorophenyl)pyrimidin-2-amine showed MIC values of 0.7–1.2 µg/mL against Candida albicans .

- Anticancer Activity : Substituted pyrimidines inhibit cancer cell lines (e.g., HCT-116, IC = 0.7 mmol/L) via intercalation or kinase inhibition .

Advanced Research Questions

Q. How do structural modifications influence the compound’s binding affinity to biological targets?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

-

Substituent Analysis : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while bulky groups (e.g., 3,4-dimethylphenyl) improve hydrophobic interactions .

-

Computational Docking : GLIDE scores (e.g., −9.2 kcal/mol for HMRGX1 receptor binding) predict ligand-receptor interactions. For example, trifluoromethyl groups increase potency by filling hydrophobic pockets .

Substituent Biological Activity Mechanism Reference 3-Chlorophenyl Antimicrobial Disrupts cell wall synthesis 3,4-Dimethylphenyl Anticancer Kinase inhibition Trifluoromethyl Pain receptor modulation HMRGX1 potentiation

Q. What computational methods are used to predict hydrogen bonding interactions in this compound?

- Methodological Answer : Quantum chemical calculations at the HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels identify hydrogen bonding sites. For example:

- N-H···N Interactions : Intramolecular bonds (e.g., δ 5.29 ppm for NH) stabilize the pyrimidine ring conformation .

- C-H···π Interactions : Weak bonds involving aromatic protons (e.g., δ 7.74 ppm) contribute to crystal packing .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : X-ray diffraction reveals conformational differences affecting activity. For instance:

- Dihedral Angles : A 12.8° twist in the phenyl ring alters binding to RabGGTase receptors, explaining potency variations (e.g., GLIDE scores ranging from −7.5 to −9.2) .

- Polymorphism : Two polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine showed 5.2° vs. 6.4° dihedral angles, impacting antifungal activity .

Q. What experimental designs address discrepancies in antimicrobial vs. anticancer efficacy?

- Methodological Answer :

- Dose-Response Assays : Compare IC values across cell lines (e.g., HEPG2 vs. MCF7) to identify selective toxicity .

- Resistance Studies : Serial passage assays with Candida albicans quantify mutation rates under drug pressure .

Data Contradiction Analysis

Q. Why do some studies report conflicting activities for halogen-substituted pyrimidines?

- Resolution : Differences arise from assay conditions (e.g., pH, serum concentration) and substituent positioning:

- 4-Chlorophenyl vs. 3-Chlorophenyl : The latter’s meta-substitution reduces steric hindrance, improving binding to cytochrome P450 enzymes .

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances solubility but reduces membrane permeability, affecting bioavailability .

Key Tables for Reference

Table 1 : Spectral Data Comparison for Pyrimidin-2-amines

| Compound | IR (cm⁻¹) | NMR (δ ppm) | Reference |

|---|---|---|---|

| 4-(3-Chlorophenyl)-6-(4-morpholinophenyl) | 3398 (N-H), 1655 | 3.36–3.90 (morpholine), 7.16–7.74 | |

| 4-(4-Fluorophenyl)-6-(furan-2-yl) | 3410 (N-H), 1660 | 7.20–7.80 (aromatic) |

Table 2 : Biological Activities of Pyrimidin-2-amine Derivatives

| Compound | Activity (IC/MIC) | Target | Reference |

|---|---|---|---|

| 4-(N-Ethylindol-3-yl)-6-(p-chlorophenyl) | 0.7 mmol/L (HCT-116) | Topoisomerase II | |

| 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-TMP) | −9.2 kcal/mol (GLIDE) | RabGGTase receptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.